Benzyl Azetidine-3-carboxylate Trifluoroacetate
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Overview
Description
Benzyl Azetidine-3-carboxylate Trifluoroacetate is a chemical compound with the molecular formula C13H14F3NO4 and a molecular weight of 305.25 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a benzyl group, and a trifluoroacetate moiety.
Preparation Methods
The synthesis of Benzyl Azetidine-3-carboxylate Trifluoroacetate typically involves the reaction of azetidine-3-carboxylic acid with benzyl alcohol in the presence of trifluoroacetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzyl Azetidine-3-carboxylate Trifluoroacetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized azetidine derivatives .
Scientific Research Applications
Benzyl Azetidine-3-carboxylate Trifluoroacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl Azetidine-3-carboxylate Trifluoroacetate involves its interaction with various molecular targets and pathways. The azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules . These interactions can result in the modulation of enzymatic activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzyl Azetidine-3-carboxylate Trifluoroacetate can be compared with other similar compounds such as:
Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis and medicinal chemistry.
Ethyl Azetidine-3-carboxylate: A related compound with similar reactivity but different ester group.
Azetidine-3-carboxylic acid: Known for its use in the synthesis of bioactive molecules and as a precursor for various chemical transformations.
The uniqueness of this compound lies in its trifluoroacetate moiety, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives .
Properties
IUPAC Name |
benzyl azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.C2HF3O2/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10,12H,6-8H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIBTNZPCQFHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2006278-23-3 |
Source
|
Record name | 3-Azetidinecarboxylic acid, phenylmethyl ester, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2006278-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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